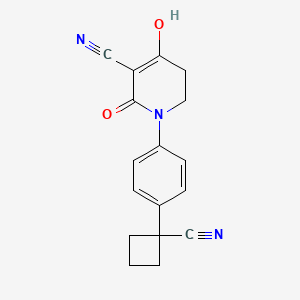
(R)-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate is a complex organic compound that features a piperazine ring substituted with a methyl group and two dihydroxysuccinate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . The deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield diketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simple nitrogen heterocycle used in various pharmaceuticals.
2-Methylpiperazine: A derivative of piperazine with a methyl group.
Dihydroxysuccinic acid: A compound with two hydroxyl groups and a succinic acid backbone.
Uniqueness
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate is unique due to its combination of a piperazine ring with dihydroxysuccinate groups. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H26N2O13 |
|---|---|
Peso molecular |
418.35 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2R)-2-methylpiperazine;hydrate |
InChI |
InChI=1S/C5H12N2.2C4H6O6.H2O/c1-5-4-6-2-3-7-5;2*5-1(3(7)8)2(6)4(9)10;/h5-7H,2-4H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);1H2/t5-;2*1-,2-;/m100./s1 |
Clave InChI |
UDOAIPNJHWHRJU-URNBYBIXSA-N |
SMILES isomérico |
C[C@@H]1CNCCN1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.O |
SMILES canónico |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



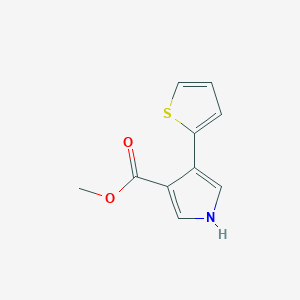
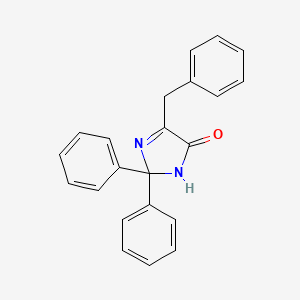
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
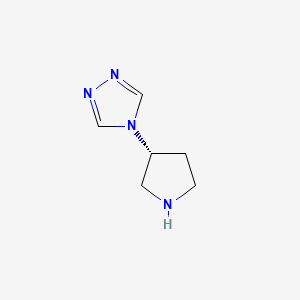
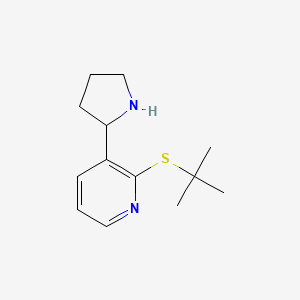

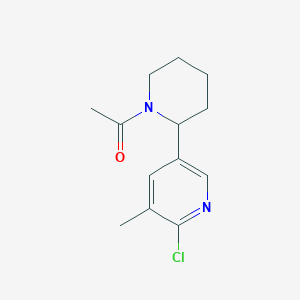
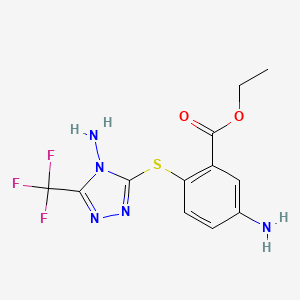

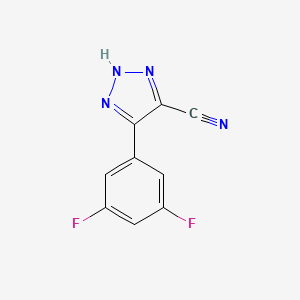
![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)

